molecular formula C14H16O4 B3321502 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one CAS No. 135110-71-3

5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one

Cat. No. B3321502
Key on ui cas rn: 135110-71-3
M. Wt: 248.27 g/mol
InChI Key: RJIBQCUXRPWOCQ-UHFFFAOYSA-N
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Patent
US05268386

Procedure details

A mixture of 5,7-dimethoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one [H.F.Birch, A.Robertson, and T.S.Subramanjam, J.Chem.Soc., 1832 (1936)] (1.3 g, 6.25 mmol) and 48% hydrobromic acid (50 ml) is heated to reflux for one hour. After cooling, the reaction mixture is concentrated under reduced pressure. The concentrate is extracted with diethyl ether and the extract is washed with water, dried, and concentrated. The residue is placed on a silica gel column and eluted with diethyl ether. The eluate is treated with ether to yield the title compound as a crystalline solid (0.65 g, 58%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2[C:9](=[O:18])[CH2:10][C:11]3([O:17][C:7]=2[CH:6]=[C:5]([O:19]C)[CH:4]=1)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]3>Br>[OH:2][C:3]1[C:8]2[C:9](=[O:18])[CH2:10][C:11]3([O:17][C:7]=2[CH:6]=[C:5]([OH:19])[CH:4]=1)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]3

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC(=CC2=C1C(CC1(CCCCC1)O2)=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrate is extracted with diethyl ether
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with diethyl ether
ADDITION
Type
ADDITION
Details
The eluate is treated with ether

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(CC1(CCCCC1)O2)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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